molecular formula C23H22N4O3 B11069681 N-[2-(furan-2-ylmethyl)-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl]-2-phenoxyacetamide

N-[2-(furan-2-ylmethyl)-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl]-2-phenoxyacetamide

Cat. No.: B11069681
M. Wt: 402.4 g/mol
InChI Key: WECZZCUSOHBUSL-UHFFFAOYSA-N
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Description

N-[2-(2-FURYLMETHYL)-1,2,3,4-TETRAHYDROPYRAZINO[1,2-A]BENZIMIDAZOL-8-YL]-2-PHENOXYACETAMIDE is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their wide range of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-FURYLMETHYL)-1,2,3,4-TETRAHYDROPYRAZINO[1,2-A]BENZIMIDAZOL-8-YL]-2-PHENOXYACETAMIDE typically involves multiple steps, starting with the preparation of the benzimidazole core. The benzimidazole ring can be synthesized through the condensation of o-phenylenediamine with formic acid or its equivalents

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques, and continuous flow synthesis to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-FURYLMETHYL)-1,2,3,4-TETRAHYDROPYRAZINO[1,2-A]BENZIMIDAZOL-8-YL]-2-PHENOXYACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The furylmethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.

    Substitution: Electrophilic substitution reactions typically require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furylmethyl group can yield furylcarboxylic acid, while reduction of nitro groups can produce corresponding amines.

Scientific Research Applications

N-[2-(2-FURYLMETHYL)-1,2,3,4-TETRAHYDROPYRAZINO[1,2-A]BENZIMIDAZOL-8-YL]-2-PHENOXYACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its anticancer, antibacterial, and antifungal properties.

Mechanism of Action

The mechanism of action of N-[2-(2-FURYLMETHYL)-1,2,3,4-TETRAHYDROPYRAZINO[1,2-A]BENZIMIDAZOL-8-YL]-2-PHENOXYACETAMIDE involves its interaction with specific molecular targets. Benzimidazole derivatives are known to bind to tubulin, inhibiting its polymerization and thus disrupting microtubule formation . This leads to cell cycle arrest and apoptosis in cancer cells. Additionally, the compound may interact with other enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(2-FURYLMETHYL)-1,2,3,4-TETRAHYDROPYRAZINO[1,2-A]BENZIMIDAZOL-8-YL]-2-PHENOXYACETAMIDE stands out due to its unique combination of functional groups, which confer specific biological activities and chemical reactivity. Its structure allows for diverse interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C23H22N4O3

Molecular Weight

402.4 g/mol

IUPAC Name

N-[2-(furan-2-ylmethyl)-3,4-dihydro-1H-pyrazino[1,2-a]benzimidazol-8-yl]-2-phenoxyacetamide

InChI

InChI=1S/C23H22N4O3/c28-23(16-30-18-5-2-1-3-6-18)24-17-8-9-21-20(13-17)25-22-15-26(10-11-27(21)22)14-19-7-4-12-29-19/h1-9,12-13H,10-11,14-16H2,(H,24,28)

InChI Key

WECZZCUSOHBUSL-UHFFFAOYSA-N

Canonical SMILES

C1CN2C(=NC3=C2C=CC(=C3)NC(=O)COC4=CC=CC=C4)CN1CC5=CC=CO5

Origin of Product

United States

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